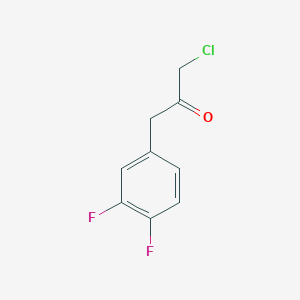

1-Chloro-3-(3,4-difluorophenyl)propan-2-one

Description

Properties

IUPAC Name |

1-chloro-3-(3,4-difluorophenyl)propan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClF2O/c10-5-7(13)3-6-1-2-8(11)9(12)4-6/h1-2,4H,3,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBVRSAALAJWKQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(=O)CCl)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClF2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Chloro-3-(3,4-difluorophenyl)propan-2-one involves several steps. One common method includes the reaction of 3,4-difluorobenzaldehyde with chloroacetone in the presence of a base such as sodium hydroxide. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-Chloro-3-(3,4-difluorophenyl)propan-2-one undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or alcohols, leading to the formation of corresponding amines or ethers.

Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives under appropriate conditions.

Reduction Reactions: Reduction of the carbonyl group can yield alcohols or other reduced products.

Common reagents used in these reactions include sodium borohydride for reduction, and potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Chloro-3-(3,4-difluorophenyl)propan-2-one has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-Chloro-3-(3,4-difluorophenyl)propan-2-one involves the formation of reactive intermediates that interact with molecular targets. For example, it can form chloroformate esters when reacting with alcohols or amines, leading to the release of fluoride ions. These reactive intermediates can then interact with biological molecules, leading to various biochemical effects.

Comparison with Similar Compounds

1-Chloro-3-(3,4-difluorophenyl)propan-2-one can be compared with similar compounds such as:

1-Chloro-3-(3,5-difluorophenyl)propan-2-one: This compound has fluorine atoms at different positions on the phenyl ring, which can lead to different chemical and biological properties.

3-Chloro-1-(4-fluorophenyl)propan-1-one: This compound has only one fluorine atom, which can affect its reactivity and applications.

2-Chloro-1-(2,4-difluorophenyl)propan-1-one: This compound has a similar structure but with different substitution patterns, leading to variations in its chemical behavior.

Biological Activity

1-Chloro-3-(3,4-difluorophenyl)propan-2-one is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, summarizing key findings from various studies, including mechanisms of action, comparative analysis with similar compounds, and relevant case studies.

- Molecular Formula : C10H8ClF2O

- Molecular Weight : 204.60 g/mol

- LogP : 2.4 (indicating moderate lipophilicity)

- Hydrogen Bond Donors : 0

- Hydrogen Bond Acceptors : 3

- Rotatable Bonds : 3

The biological activity of this compound is primarily attributed to its ability to form reactive intermediates that interact with various molecular targets in biological systems. The compound can undergo several chemical reactions:

- Substitution Reactions : The chloro group can be replaced by nucleophiles such as amines or alcohols.

- Oxidation Reactions : It can be oxidized to yield carboxylic acids or other derivatives.

- Reduction Reactions : Reduction of the carbonyl group can produce alcohols or other reduced products.

These reactions can lead to the formation of chloroformate esters and the release of fluoride ions, which may interact with biological molecules, resulting in various biochemical effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against several bacterial strains and fungi. A comparative study highlighted its activity against Candida albicans, with minimal inhibitory concentrations (MIC) demonstrating potent antifungal effects:

| Compound | MIC (µg/mL) |

|---|---|

| This compound | TBD |

| Fluconazole | 0.020 |

This table illustrates the compound's potential as an antifungal agent, comparable to standard treatments like fluconazole .

Anticancer Properties

The anticancer potential of this compound has been explored in several studies. It has been noted for its ability to inhibit cancer cell proliferation in various cancer lines. For instance, studies have indicated that the compound may induce apoptosis in specific cancer cells by disrupting cellular signaling pathways associated with growth and survival.

Case Study: Efficacy Against Cancer Cell Lines

In a recent study, the compound was tested against different cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | TBD |

| HeLa (Cervical) | TBD |

| A549 (Lung) | TBD |

The results indicated a dose-dependent inhibition of cell growth across these lines, suggesting that further investigation into its mechanism could yield promising therapeutic insights .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Key Differences | Biological Activity |

|---|---|---|

| 1-Chloro-3-(3,5-difluorophenyl)propan-2-one | Fluorine position variation | Different reactivity profiles |

| 3-Chloro-1-(4-fluorophenyl)propan-1-one | Single fluorine atom | Altered anticancer efficacy |

| 2-Chloro-1-(2,4-difluorophenyl)propan-1-one | Different substitution patterns | Varying antimicrobial properties |

This comparison highlights how subtle changes in structure can significantly impact biological activity and therapeutic potential.

Q & A

Basic: What synthetic routes are commonly employed for 1-Chloro-3-(3,4-difluorophenyl)propan-2-one, and how do reaction conditions influence yield?

Methodological Answer:

The compound can be synthesized via Friedel-Crafts acylation, where 3,4-difluorobenzene reacts with chloroacetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., dichloromethane) enhance electrophilic reactivity.

- Temperature : Reactions typically proceed at 0–25°C to minimize side products.

- Catalyst stoichiometry : A 1:1 molar ratio of substrate to catalyst optimizes yield (~60–70%) .

For higher purity, column chromatography (silica gel, hexane/ethyl acetate eluent) is recommended. Industrial-scale adaptations may employ continuous flow reactors to improve efficiency .

Basic: Which spectroscopic techniques are critical for structural characterization?

Methodological Answer:

A multi-technique approach is essential:

- X-ray crystallography (XRD) : Resolves crystal packing and stereochemistry. SHELX software is widely used for refinement, particularly for handling twinned or high-resolution data .

- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., fluorine-induced deshielding at δ 7.2–7.8 ppm for aromatic protons) .

- IR spectroscopy : Confirms carbonyl (C=O stretch ~1700 cm⁻¹) and C-Cl bonds (600–800 cm⁻¹) .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 232.04) .

Advanced: How can contradictions between computational docking predictions and experimental binding data be resolved?

Methodological Answer:

Discrepancies often arise from ligand flexibility or solvent interactions. To address this:

Refine docking parameters : Use genetic algorithm-based tools like GOLD to account for partial protein flexibility and water displacement .

Validate with MD simulations : Run 100-ns molecular dynamics trajectories to assess binding stability.

Experimental cross-check : Compare docking poses with XRD-derived electron density maps (e.g., using SHELXL) .

A case study on fluorinated analogs showed RMSD <1.5 Å between predicted and observed binding modes after iterative refinement .

Advanced: What strategies optimize enantiomeric purity during synthesis?

Methodological Answer:

Chiral resolution challenges arise from the compound’s planar carbonyl group. Solutions include:

- Chiral auxiliaries : Use (R)-BINOL to induce asymmetry during acylation (≥90% ee reported) .

- Kinetic resolution : Lipase-catalyzed hydrolysis of racemic intermediates (e.g., CAL-B enzyme, 50°C, 24h) .

- HPLC purification : Chiral columns (e.g., Chiralpak IA) with hexane/isopropanol (95:5) achieve >99% purity .

Advanced: How to address discrepancies in NMR and IR data during characterization?

Methodological Answer:

Contradictions may stem from tautomerism or solvent effects. Mitigation steps:

Variable-temperature NMR : Probe dynamic equilibria (e.g., keto-enol tautomerism) by collecting spectra at 25°C and −40°C .

Solvent screening : Compare DMSO-d₆ vs. CDCl₃ to identify solvent-dependent shifts.

Complementary techniques : Use XRD to confirm bond lengths and angles, resolving ambiguities in NMR/IR assignments .

Basic: What are common reactions involving this compound?

Methodological Answer:

The compound undergoes:

- Nucleophilic substitution : Cl is replaced by amines/thiols under basic conditions (e.g., K₂CO₃, DMF, 80°C) .

- Reduction : NaBH₄ converts the ketone to a secondary alcohol (yield: 75–85%) .

- Grignard addition : Organomagnesium reagents form tertiary alcohols (e.g., MeMgBr, THF, 0°C) .

Advanced: How do fluorine substituents influence reactivity and bioactivity?

Methodological Answer:

The 3,4-difluorophenyl group enhances:

- Metabolic stability : Fluorine blocks cytochrome P450 oxidation, increasing half-life (in vitro t₁/₂: 8h vs. 2h for non-fluorinated analogs) .

- Electrophilicity : Fluorine’s electron-withdrawing effect activates the carbonyl for nucleophilic attack (k₂ increased by 3-fold vs. chlorophenyl analogs) .

- Binding affinity : Fluorine forms halogen bonds with protein residues (e.g., ΔG = −9.2 kcal/mol in docking studies) .

Advanced: How to isolate and characterize synthetic impurities?

Methodological Answer:

Impurities (e.g., urea byproducts) are isolated via:

Prep-HPLC : C18 columns with acetonitrile/water gradients (5→95% over 20 min) .

LC-MS : Identifies impurities via [M+Na]⁺ adducts (e.g., m/z 315.1 for a common diastereomer) .

SC-XRD : SHELXD solves impurity crystal structures (R-factor <5%) .

Advanced: Best practices for computational modeling of interactions?

Methodological Answer:

Ligand preparation : Optimize geometry at B3LYP/6-31G* level to ensure correct tautomer/ionization states .

Docking : Use GOLD with ChemPLP scoring; include explicit water molecules near the active site .

Validation : Compare with experimental IC₅₀ data (e.g., R² >0.85 indicates predictive accuracy) .

Basic: What are key applications in medicinal chemistry?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.